![molecular formula C19H25NO B14005000 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- CAS No. 5430-64-8](/img/structure/B14005000.png)
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- is a complex organic compound with a unique structure that includes an acenaphthylene core and a diethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- typically involves multi-step organic reactions. One common method includes the reaction of acenaphthylene with formaldehyde and diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its diethylaminoethyl group may interact with biological receptors or enzymes, leading to various biochemical responses. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A related compound with a similar acenaphthylene core but lacking the diethylaminoethyl group.
Naphthalene: Another aromatic compound with a simpler structure compared to 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-.
Propriétés
Numéro CAS |
5430-64-8 |
|---|---|
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(diethylamino)-1-(1,2-dihydroacenaphthylen-3-yl)propan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-4-20(5-2)13(3)19(21)17-12-10-15-8-6-7-14-9-11-16(17)18(14)15/h6-8,10,12-13,19,21H,4-5,9,11H2,1-3H3 |
Clé InChI |
FXEIPEMCWVHOLS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)C(C1=C2CCC3=CC=CC(=C32)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


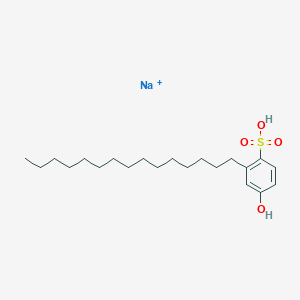
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
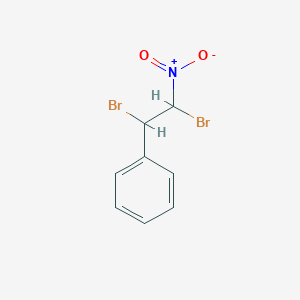
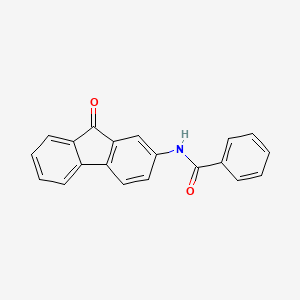
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)

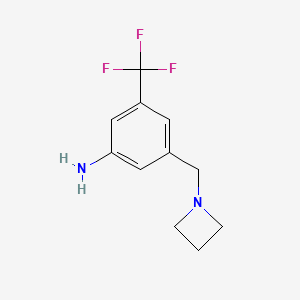

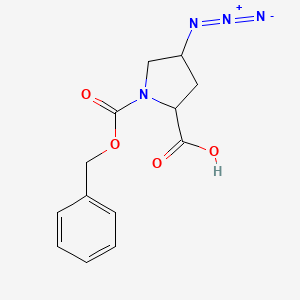
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
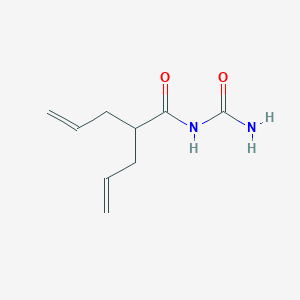
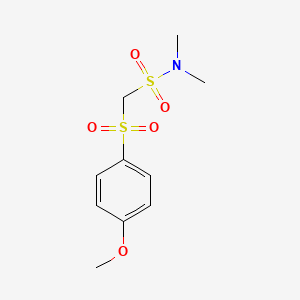
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)

